molecular formula C11H10Cl2N2O2S B2921324 4,5-Dichloro-2-methyl-1-[(2-methylimidazolyl)sulfonyl]benzene CAS No. 898639-52-6

4,5-Dichloro-2-methyl-1-[(2-methylimidazolyl)sulfonyl]benzene

Cat. No.: B2921324
CAS No.: 898639-52-6
M. Wt: 305.17
InChI Key: QNDWFGVPOZXRQU-UHFFFAOYSA-N
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Description

This compound is a benzene derivative, which means it contains a benzene ring, a hexagonal ring of six carbon atoms with alternating single and double bonds. It has two chlorine atoms (dichloro), one methyl group (CH3), and one 2-methylimidazolylsulfonyl group attached to the benzene ring .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with a benzene or toluene base. The exact process would depend on the specific positions of the substituents on the benzene ring. Typically, electrophilic aromatic substitution reactions are used to introduce substituents onto the benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would be based on the benzene ring, with the various substituents attached at the 4, 5, and 2 positions. The exact 3D structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

As a benzene derivative, this compound would be expected to undergo reactions typical of aromatic compounds. These could include further electrophilic aromatic substitution reactions, or reactions at the functional groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, it would likely be a solid at room temperature, given the presence of the benzene ring. Its solubility in water would be low due to the hydrophobic benzene ring, but it might be soluble in organic solvents .

Safety and Hazards

As with any chemical, handling this compound would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Properties

IUPAC Name

1-(4,5-dichloro-2-methylphenyl)sulfonyl-2-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2O2S/c1-7-5-9(12)10(13)6-11(7)18(16,17)15-4-3-14-8(15)2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDWFGVPOZXRQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2C=CN=C2C)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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